

isopropyl mercaptan spectral data (IR, NMR, Mass Spec)

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Compound of Interest

Compound Name: 2-Propanethiol

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An In-depth Technical Guide to the Spectral Data of Isopropyl Mercaptan

A comprehensive resource for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the spectral data for isopropyl mercaptan (also known as **2-propanethiol**), a compound relevant in various chemical and pharmaceutical contexts. This document presents structured infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complemented by detailed experimental protocols and a logical workflow for spectral analysis. This information is pivotal for the unambiguous identification, characterization, and quality control of isopropyl mercaptan in research and development.

Infrared (IR) Spectroscopy

IR Spectral Data

The infrared spectrum of isopropyl mercaptan provides key information about the vibrational modes of its functional groups. The data presented below is a compilation of characteristic absorptions for a liquid-phase spectrum.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (sp ³)
~2570	Weak	S-H stretch (thiol)
~1460	Medium	C-H bend (CH ₃)
~1370	Medium	C-H bend (CH ₃)
~1160	Medium	C-S stretch

Note: The S-H stretching absorption is characteristically weak and can sometimes be broad.

Interpretation

The presence of a weak absorption band around 2570 cm⁻¹ is a definitive indicator of the thiol (S-H) functional group. Strong absorptions in the region of 2970 cm⁻¹ are characteristic of the C-H stretching within the isopropyl group. The bending vibrations for the methyl groups are observed around 1460 cm⁻¹ and 1370 cm⁻¹. The C-S stretching vibration is typically weak and located in the fingerprint region, near 1160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The ¹H NMR spectrum of isopropyl mercaptan is distinct, displaying two signals for the protons of the isopropyl group and a separate signal for the thiol proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~1.34	Doublet	6H	~6.7	-CH ₃
~1.58	Singlet (broad)	1H	N/A	-SH
~3.14	Septet	1H	~6.7	-CH-

Note: The chemical shift of the thiol proton (-SH) can vary depending on concentration and solvent, and the signal is often broad due to chemical exchange, which typically obscures any coupling to adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum exhibits two signals, corresponding to the two unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~27.6	-CH ₃
~30.5	-CH-

Mass Spectrometry (MS)

Mass Spectral Data

The electron ionization (EI) mass spectrum of isopropyl mercaptan displays a distinct molecular ion peak and a predictable fragmentation pattern that is characteristic of the structure.

m/z	Relative Intensity (%)	Assignment
76	~50	[M] ⁺ (Molecular Ion)
61	~25	[M - CH ₃] ⁺
43	100	[CH(CH ₃) ₂] ⁺ (Base Peak)
41	~75	[C ₃ H ₅] ⁺

Fragmentation Pattern

The most abundant peak (base peak) at an m/z of 43 corresponds to the formation of the stable isopropyl cation, resulting from the cleavage of the C-S bond and loss of the sulfhydryl radical. The molecular ion peak at m/z 76 confirms the molecular weight of the compound.^[1] Another notable fragment at m/z 61 arises from the loss of a methyl radical from the parent ion.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented. Specific instrument parameters may be adjusted based on the available equipment and desired resolution.

Infrared (IR) Spectroscopy

- **Technique:** Fourier Transform Infrared (FTIR) Spectroscopy.
- **Sample Preparation:** For a volatile liquid like isopropyl mercaptan, a neat spectrum is typically acquired by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).^{[2][3]} Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.^[4]
- **Data Acquisition:** A background spectrum of the empty salt plates or clean ATR crystal is recorded first. The sample is then introduced, and the sample spectrum is collected. The instrument scans the mid-IR range, typically from 4000 cm^{-1} to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of isopropyl mercaptan is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), inside a 5 mm NMR tube.^[5] The solution should be filtered to remove any particulate matter.
- **^1H NMR Acquisition:** The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz or 500 MHz). A standard one-dimensional proton experiment is executed. Important parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the corresponding carbon frequency (e.g., 75 MHz or 125 MHz). A proton-decoupled pulse sequence is typically used to ensure that each unique carbon appears as a singlet. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans is generally required to achieve a good signal-to-noise ratio compared to ^1H NMR.

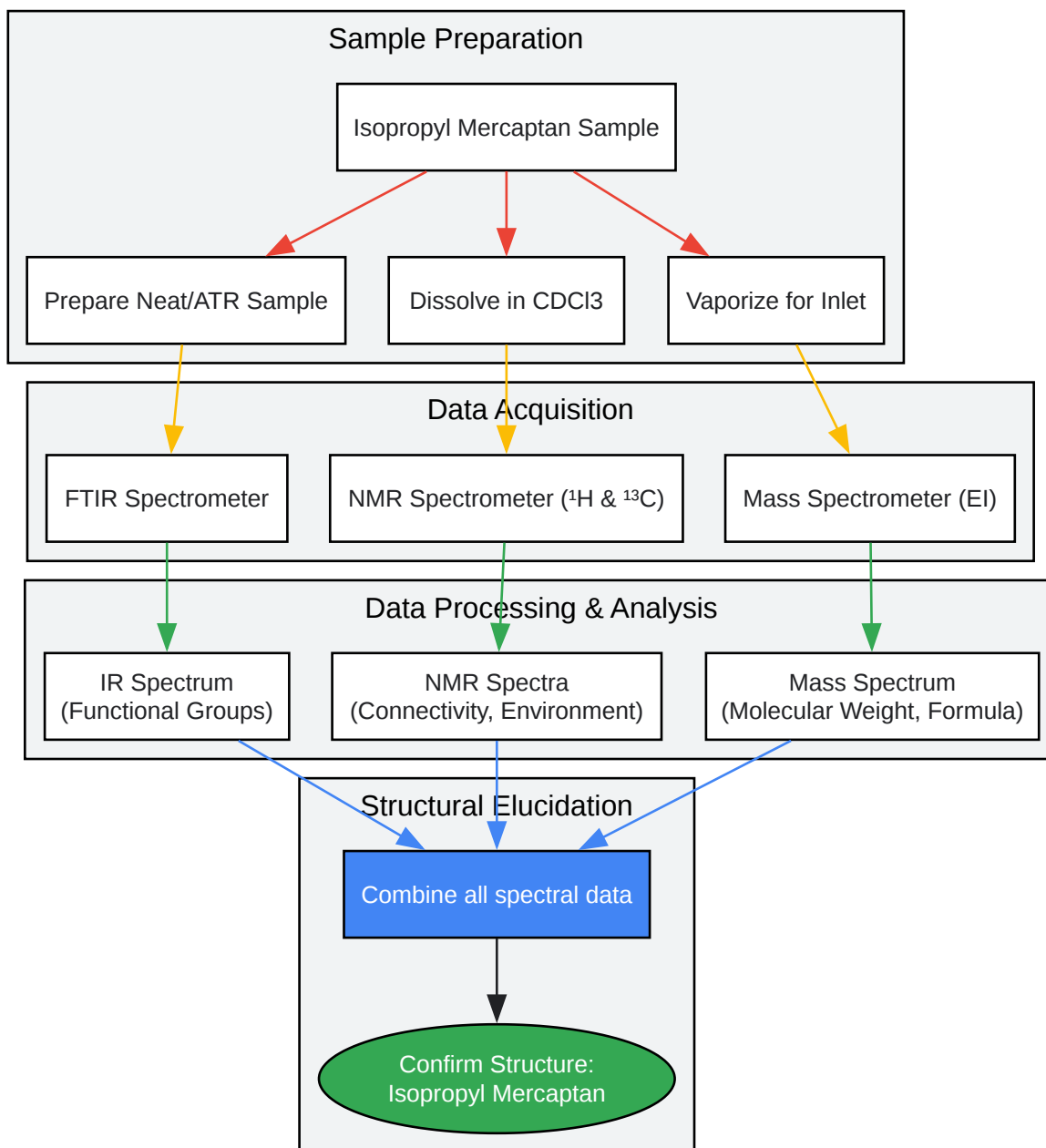
Mass Spectrometry (MS)

- **Technique:** Electron Ionization Mass Spectrometry (EI-MS).
- **Sample Introduction:** Isopropyl mercaptan is a volatile liquid, making it suitable for introduction into the ion source via a direct insertion probe, a heated inlet system, or through a gas chromatograph (GC-MS) if separation from a mixture is required.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- **Analysis:** The positively charged ions are accelerated into a mass analyzer (such as a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the relative abundance of each ion to generate the mass spectrum.

Workflow for Spectral Analysis

The diagram below outlines the logical progression for the comprehensive spectral analysis and structural confirmation of a sample such as isopropyl mercaptan.

Workflow for Spectroscopic Identification of Isopropyl Mercaptan



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Caption: Logical workflow for the spectroscopic analysis of isopropyl mercaptan.

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